4-Acetyl-3-methylbenzoyl chloride
Description
4-Acetyl-3-methylbenzoyl chloride is a benzoyl chloride derivative with a molecular structure featuring two key substituents: an acetyl group (-COCH₃) at the para position (4th position) and a methyl group (-CH₃) at the meta position (3rd position) relative to the benzoyl chloride functional group (-COCl). Its estimated molecular formula is C₁₀H₉ClO₂, with a molecular weight of ~196.5 g/mol (calculated based on substituent contributions).
The acetyl group, being strongly electron-withdrawing, enhances the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety, making it highly reactive toward nucleophilic acyl substitution reactions. The methyl group at the meta position contributes modest steric hindrance and a slight electron-donating inductive effect, which may influence solubility and regioselectivity in subsequent reactions.
Applications likely include its use as an intermediate in pharmaceuticals, agrochemicals, or polymer synthesis, where its substituents enable tailored reactivity and physicochemical properties.
Properties
CAS No. |
125564-46-7 |
|---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 |
IUPAC Name |
4-acetyl-3-methylbenzoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-6-5-8(10(11)13)3-4-9(6)7(2)12/h3-5H,1-2H3 |
InChI Key |
HQVPQJPBLSUBDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)Cl)C(=O)C |
Synonyms |
Benzoyl chloride, 4-acetyl-3-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- This compound : The acetyl group at the para position strongly withdraws electrons via resonance, activating the carbonyl carbon for nucleophilic attack. The meta-methyl group donates electrons weakly, slightly offsetting reactivity but contributing to lipophilicity .
- 4-Methyl-3-(trifluoromethyl)benzoyl chloride : The trifluoromethyl (-CF₃) group at position 3 is more electron-withdrawing than acetyl, resulting in greater electrophilicity. This compound is favored in fluorinated drug synthesis due to improved metabolic stability .
- 4-(Methylamino)-3-nitrobenzoyl chloride: The nitro group (-NO₂) at position 3 is electron-withdrawing, while the methylamino (-NHCH₃) group at position 4 donates electrons. This combination balances reactivity and stability, enabling selective amidation in APIs (Active Pharmaceutical Ingredients) .
Functional Group Influence
- Benzoyl chlorides (e.g., compounds above) primarily undergo nucleophilic acyl substitution to form amides, esters, or ketones.
- Sulfonyl chlorides (e.g., 4-methoxy-3-methyl-benzenesulfonyl chloride) react with amines to form sulfonamides, which are critical in diuretics and antimicrobial agents .
Positional and Steric Effects
- Para-substituents : Acetyl (4-acetyl) and methoxy (4-methoxy) groups exert strong electronic effects due to their alignment with the reactive center.
- Meta-substituents : Methyl (3-methyl) or trifluoromethyl (3-CF₃) groups introduce steric hindrance and moderate electronic effects, influencing reaction pathways.
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